molecular formula C13H14N4O B147476 Methanone, bis(3,4-diaminophenyl)- CAS No. 5007-67-0

Methanone, bis(3,4-diaminophenyl)-

Cat. No.: B147476
CAS No.: 5007-67-0
M. Wt: 242.28 g/mol
InChI Key: NLNRQJQXCQVDQJ-UHFFFAOYSA-N
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Description

Methanone, bis(3,4-diaminophenyl)- is a useful research compound. Its molecular formula is C13H14N4O and its molecular weight is 242.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methanone, bis(3,4-diaminophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanone, bis(3,4-diaminophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known to be used as a monomer in the synthesis of covalent organic framework (cofs) materials .

Pharmacokinetics

Its solubility in common organic solvents such as ethanol, acetone, and dimethylformamide, as well as in concentrated sulfuric acid and nitric acid, suggests that it may have good bioavailability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of bis(3,4-diaminophenyl)methanone. For instance, its solubility in various solvents suggests that the choice of solvent can impact its action. Additionally, it should be stored at 2-8℃ and protected from light .

Properties

IUPAC Name

bis(3,4-diaminophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c14-9-3-1-7(5-11(9)16)13(18)8-2-4-10(15)12(17)6-8/h1-6H,14-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNRQJQXCQVDQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)N)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063675
Record name Methanone, bis(3,4-diaminophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3063675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5007-67-0
Record name 3,3′,4,4′-Tetraaminobenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5007-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, bis(3,4-diaminophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005007670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, bis(3,4-diaminophenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methanone, bis(3,4-diaminophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3063675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',4,4'-tetraaminobenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.349
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

A: 3,3',4,4'-Tetraaminobenzophenone acts as a tetrafunctional monomer, reacting with aromatic bisorthoesters or diphenyl 2,2′-diiodobiphenyl-4,4′-dicarboxylate to form polybenzimidazoles. [, ] This reaction occurs under relatively mild conditions, typically in a solvent like DMSO at elevated temperatures. The resulting polymers are known for their exceptional thermal stability and are utilized in various high-performance applications.

A: Similar to its role in polybenzimidazole synthesis, 3,3',4,4'-Tetraaminobenzophenone acts as a key monomer in polyquinoxaline synthesis. It reacts with aromatic bisglyoxals, such as 1,4-bis(phenyloaxaly)benzene and 1,4-bis(1'-naphthalenyl)-oxayl benzene, to produce polyquinoxalines with high molecular weights. [, ] These polymers exhibit excellent thermal stability, with decomposition temperatures often exceeding 500°C.

A: While 3,3',4,4'-Tetraaminobenzophenone offers significant advantages in high-performance polymer synthesis, some challenges exist. For example, controlling the polymerization reaction to obtain polymers with specific molecular weights and properties can be demanding. [] Additionally, optimizing the reaction conditions to ensure complete conversion of monomers and prevent the formation of undesired byproducts is crucial.

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